3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (BFP) can be synthesized through various methods, including the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of a base catalyst []. This reaction yields BFP as a colorless liquid [].
BFP possesses several interesting chemical properties relevant to scientific research. It contains an "active methylene" group, meaning the carbon atom adjacent to the ketone (C=O) and the nitrile (C≡N) groups exhibits enhanced reactivity []. This property allows BFP to participate in various condensation reactions with other molecules, making it a valuable building block for organic synthesis [].
Additionally, BFP features a hydroxyl group (OH) at the 3-position, further expanding its potential applications in various chemical transformations [].
While research on BFP's specific applications is ongoing, its unique chemical properties suggest potential in several areas:
Despite its potential, research on BFP's applications remains limited. Further studies are required to:
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula CHNO and a molecular weight of 189.18 g/mol. It features a benzofuran moiety, which is a fused bicyclic structure composed of a benzene ring and a furan ring. This compound is categorized as a nitrile due to the presence of the cyano group (-C≡N) attached to the propanone framework. The compound exhibits potential biological activities and is of interest in organic synthesis and medicinal chemistry.
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has shown various biological activities, particularly in antimicrobial and anti-inflammatory studies. Compounds derived from benzofuran have been linked to significant pharmacological properties, including:
The synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile can be achieved through several methods:
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has potential applications in various fields:
Studies involving 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile have focused on its interactions with biological targets:
Several compounds share structural similarities with 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(Furan-2-yl)-3-oxopropanenitrile | Furan-based | Similar nitrile functionality but lacks benzene fusion. |
| 1-Benzofuran | Benzofuran | Core structure without additional functional groups. |
| 5-Amino-benzofuran derivatives | Amino-substituted | Enhanced biological activity due to amino group presence. |
What sets 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile apart is its specific combination of the benzofuran moiety with a propanone and nitrile group, which may confer unique reactivity patterns and biological properties not found in simpler analogs.
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, designated by the Chemical Abstracts Service number 5149-69-9, represents a multifunctional organic compound characterized by its distinctive molecular architecture. The compound possesses a molecular weight of 185.18 grams per mole and exhibits the molecular formula C11H7NO2. The International Union of Pure and Applied Chemistry nomenclature system assigns this compound the systematic name 3-(1-benzofuran-2-yl)-3-oxopropanenitrile, reflecting its structural composition comprising a benzofuran ring system attached to a propanenitrile chain bearing a ketone functionality.
The structural framework of this compound encompasses several notable features that contribute to its chemical reactivity and synthetic utility. The benzofuran moiety consists of a fused bicyclic system composed of a benzene ring and a furan ring, providing aromatic stability while maintaining reactive sites for further functionalization. The propanenitrile side chain incorporates both a ketone group (oxo functionality) and a nitrile group (cyano functionality), creating what researchers have termed an "active methylene" system. This active methylene group, positioned between the electron-withdrawing ketone and nitrile functionalities, exhibits enhanced reactivity that enables participation in various condensation reactions.
Alternative nomenclature for this compound includes beta-Oxo-2-benzofuranpropanenitrile and 2-Cyanoacetylcoumarone, reflecting different approaches to describing its structural components. The compound's International Chemical Identifier Key is GCABLKFGYPIVFC-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation O=C(CC#N)C1=CC2=CC=CC=C2O1 accurately describes the compound's connectivity pattern.
The development and recognition of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile emerged from the broader historical context of benzofuran chemistry, which traces its origins to the pioneering work of William Henry Perkin in 1870. Perkin's initial synthesis of the benzofuran ring system established the foundation for subsequent investigations into this important class of heterocyclic compounds. The benzofuran scaffold has since found extensive applications across diverse fields, including pharmaceuticals, materials science, and synthetic organic chemistry.
The specific compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile was first documented in chemical databases with a creation date of 2005-08-08, indicating its relatively recent formal characterization in the literature. However, the synthetic methodologies leading to its preparation have deeper historical roots in the development of heterocyclic chemistry. The compound's synthesis typically involves the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of base catalysts, a reaction methodology that has been employed since the early twentieth century.
Research investigations into benzofuran derivatives gained significant momentum during the latter half of the twentieth century as chemists recognized the pharmacological potential of these heterocyclic systems. The identification of biologically active benzofuran compounds in natural products and their subsequent synthetic applications drove continued interest in developing new synthetic approaches and functionalizing existing benzofuran scaffolds. The emergence of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a research compound reflects this ongoing exploration of benzofuran chemistry and its applications in medicinal chemistry.
The compound's recognition as a versatile synthetic intermediate became particularly evident through the work of researchers such as Dawood, Farag, and Abdel-Aziz, who demonstrated its utility in constructing complex heterocyclic systems. Their investigations revealed the compound's ability to serve as a building block for synthesizing azoles and azolo-azine derivatives, establishing its importance in contemporary heterocyclic synthesis.
Contemporary organic synthesis has embraced 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a pivotal building block for constructing diverse heterocyclic architectures, reflecting its exceptional versatility and synthetic utility. The compound's significance stems from its unique combination of functional groups that enable multiple reaction pathways and the formation of complex molecular structures through convergent synthetic strategies.
Recent synthetic applications have demonstrated the compound's effectiveness in cycloaddition reactions, particularly in the construction of pyrazole derivatives through reactions with hydrazonoyl halides. Research has shown that treatment of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile with various hydrazonoyl chlorides in ethanolic sodium ethoxide solution furnishes pyrazole derivatives in good yields. These pyrazole products can be further transformed through treatment with hydrazine hydrate to afford pyrazolo[3,4-d]pyridazine derivatives, illustrating the compound's role in multi-step synthetic sequences.
The compound's utility extends to the synthesis of benzimidazole-containing systems through condensation reactions with heterocyclic diazonium salts. These reactions proceed smoothly to afford hydrazones that can be further cyclized to generate bridgehead-nitrogen heterocycles incorporating the benzofuran moiety. Such transformations have proven valuable for accessing complex heterocyclic systems that would be challenging to prepare through alternative synthetic routes.
| Reaction Type | Products Formed | Typical Yields | Key Applications |
|---|---|---|---|
| Hydrazonoyl halide cyclization | Pyrazole derivatives | 72-80% | Pharmaceutical intermediates |
| Diazonium salt coupling | Hydrazone derivatives | 75-85% | Heterocyclic synthesis |
| Benzimidazole condensation | Fused azolo-azines | 68-87% | Materials science |
| Thiazolidine formation | Thiazole derivatives | 70-90% | Bioactive compounds |
Modern synthetic methodologies have also explored the compound's potential in transition metal-catalyzed transformations, particularly in the context of cycloaddition reactions. The benzofuran moiety provides an excellent framework for participating in [2+2+2] cycloaddition processes, enabling the construction of polycyclic aromatic systems with defined regioselectivity. These transformations have found applications in the synthesis of materials with nonlinear optical properties and in the preparation of extended π-conjugated systems.
The compound's active methylene functionality has proven particularly valuable in multicomponent reactions, where it can serve as both a nucleophile and an electrophile depending on the reaction conditions. This dual reactivity enables the construction of diverse molecular scaffolds through one-pot synthetic protocols, reducing the number of synthetic steps required and improving overall efficiency. Research has demonstrated its utility in constructing thiazole derivatives through reactions with phenyl isothiocyanate and various alkylating agents.
Contemporary medicinal chemistry applications have highlighted the compound's potential as a lead structure for developing biologically active molecules. The benzofuran scaffold present in the compound serves as a privileged structure in drug discovery, with numerous benzofuran-containing pharmaceuticals demonstrating therapeutic efficacy across various disease areas. The additional functional groups present in 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile provide multiple sites for structure-activity relationship studies and pharmacological optimization.
The Knoevenagel condensation represents the most fundamental and widely utilized synthetic pathway for the preparation of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile. This classical organic transformation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield the target α,β-unsaturated nitrile compound [1] [2]. The reaction mechanism proceeds through several distinct steps, beginning with the base-catalyzed deprotonation of cyanoacetic acid to generate the corresponding enolate anion.
The enhanced reactivity of the methylene protons in cyanoacetic acid results from the combined electron-withdrawing effects of both the cyano and carboxyl functional groups, which stabilize the resulting carbanion through resonance delocalization [3] [1]. This stabilization is crucial for enabling the condensation to proceed under relatively mild conditions using weak bases such as piperidine or potassium hydroxide.
When benzofuran-2-carbaldehyde serves as the electrophilic partner, the reaction proceeds via nucleophilic attack of the cyanoacetic acid enolate at the carbonyl carbon, forming a β-hydroxy intermediate. Subsequent elimination of water, often facilitated by the acidic conditions generated during the reaction, yields the desired condensation product [4]. The reaction conditions significantly influence both the rate of conversion and the final yield, with aromatic aldehydes typically requiring shorter reaction times (45-60 minutes) compared to aliphatic ketones (60-240 minutes) [3].
Modern implementations of the Knoevenagel condensation have demonstrated remarkable efficiency, with reported yields ranging from 65% to 97% under optimized conditions [4]. The use of microwave irradiation as a heating source has proven particularly beneficial, enabling the completion of reactions in aqueous media within significantly reduced timeframes while maintaining high product yields [4].
Cyanoacetic acid and its derivatives represent versatile synthetic intermediates that have found extensive application in the preparation of benzofuran-containing compounds. The inherent reactivity of the active methylene group in cyanoacetic acid stems from its positioning between two electron-withdrawing groups, which collectively activate the carbon-hydrogen bonds toward deprotonation and subsequent condensation reactions [5] [6].
The utilization of cyanoacetic acid derivatives extends beyond simple condensation reactions to encompass more complex multicomponent transformations. Recent investigations have demonstrated the dual functionality of cyanoacetic acid, serving both as a nucleophilic partner in Knoevenagel condensations and as a Brønsted acid catalyst in alternative reaction pathways [4] [6]. This versatility has enabled the development of one-pot synthetic protocols that streamline the preparation of complex benzofuran derivatives while minimizing the number of synthetic steps required.
The preparation of cyanoacetic acid derivatives often involves the modification of the carboxyl group through esterification or amidation reactions. These transformations allow for the fine-tuning of reactivity and solubility properties, thereby expanding the scope of accessible benzofuran derivatives [6]. The ethyl ester of cyanoacetic acid, for example, has been successfully employed in multicomponent reactions leading to the formation of polyfunctionalized benzofuran systems.
Industrial applications of cyanoacetic acid derivatives have demonstrated their practical utility in large-scale synthetic operations. The development of environmentally benign reaction conditions, including the use of water as a solvent and the elimination of volatile organic compounds, has made these transformations increasingly attractive for commercial implementation [5].
| Reaction Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Temperature | 60-80°C | Higher temperatures increase reaction rate but may promote side reactions |
| Catalyst Loading | 10-20 mol% base | Optimal loading balances reaction rate and cost considerations |
| Solvent System | Polar protic solvents | Facilitates proton transfer and stabilizes intermediates |
| Reaction Time | 45-240 minutes | Depends on substrate reactivity and desired conversion |
The development of transition metal-catalyzed methodologies has revolutionized the synthesis of benzofuran derivatives, offering enhanced selectivity, improved functional group tolerance, and access to structurally diverse products. Copper-based catalytic systems have emerged as particularly effective tools for constructing benzofuran scaffolds through various mechanistic pathways [7] [8].
Copper-catalyzed approaches typically involve the intramolecular cyclization of appropriately substituted phenolic precursors. The catalytic cycle commences with the oxidative addition of copper to aryl halides, followed by nucleophilic attack of the pendant phenolic oxygen to form the five-membered furan ring [7]. The use of cesium carbonate as a base and pyridine as a solvent has proven optimal for these transformations, providing yields ranging from 56% to 89% across diverse substrate classes [7].
Nickel-catalyzed methodologies have demonstrated remarkable efficiency in the synthesis of benzofuran derivatives through intramolecular nucleophilic addition reactions. The catalytic system employing nickel(II) triflate in combination with 1,10-phenanthroline ligand and zinc powder as a reducing agent has shown broad substrate scope and good functional group tolerance [9] [10]. The reaction mechanism involves the formation of a low-valent nickel species that undergoes oxidative addition with aryl halides, followed by intramolecular nucleophilic attack and subsequent cyclization to yield the benzofuran products [9].
The optimization of reaction conditions for nickel-catalyzed processes has revealed several critical parameters affecting reaction efficiency. Temperature control is particularly important, with optimal results obtained at 110°C in acetonitrile solvent [9] [10]. The use of zinc powder as a reducing agent not only maintains the catalytic nickel species in its active oxidation state but also facilitates the transmetalation steps required for product formation [9].
Gold and silver-based catalytic systems have also shown promise for benzofuran synthesis, particularly in reactions involving alkynyl esters and quinols. The JohnPhosAuCl/AgNTf₂ catalyst system in combination with Ph₂SiF₂ additive has enabled the formation of benzofuran derivatives in moderate to good yields [7]. The proposed mechanism involves gold activation of the alkyne followed by nucleophilic attack and sigmatropic rearrangement processes.
| Catalyst System | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|
| Copper-based | CuI/PdCl₂(PPh₃)₂/Et₃N, 25-100°C | 56-89% | Mild conditions, broad substrate scope |
| Nickel-based | Ni(OTf)₂/1,10-Phen/Zn, 110°C | 30-90% | High functional group tolerance |
| Gold-based | JohnPhosAuCl/AgNTf₂, DCE | Moderate-Good | Unique mechanistic pathway |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic transformations while maintaining high product yields and selectivity. The application of microwave irradiation to benzofuran synthesis has resulted in dramatic reductions in reaction times, often from hours to minutes, while simultaneously improving overall process efficiency [11] [8] [12].
The mechanism of microwave heating differs fundamentally from conventional thermal heating methods. Microwave irradiation generates heat through the direct interaction of electromagnetic energy with polar molecules and ions present in the reaction mixture. This direct heating mechanism results in rapid and uniform temperature distribution throughout the reaction vessel, eliminating the temperature gradients commonly associated with conventional heating methods [11].
For benzofuran synthesis, microwave-assisted protocols have demonstrated particular effectiveness in Knoevenagel condensation reactions. The rapid heating achievable through microwave irradiation enables the efficient activation of cyanoacetic acid derivatives while minimizing the formation of side products that can occur during prolonged heating periods [4]. Optimal microwave power settings typically range from 300 to 400 watts, with reaction times reduced to 2-25 minutes depending on substrate reactivity [11] [13].
The development of microwave-assisted three-component reactions has enabled the efficient synthesis of highly substituted benzofuran derivatives. The Sonogashira coupling methodology, when conducted under microwave conditions, provides access to 2,3-disubstituted benzofurans in excellent yields while significantly reducing reaction times [8]. The use of microwave irradiation in these transformations not only accelerates the reaction rate but also improves product purity by minimizing the formation of side products.
Temperature control remains critical in microwave-assisted reactions, as excessive heating can lead to decomposition of sensitive intermediates or products. The implementation of temperature monitoring systems and the use of appropriate pressure vessels have enabled the safe and efficient conduct of these transformations [11] [8]. The ability to precisely control reaction conditions through microwave irradiation has made this approach particularly attractive for pharmaceutical and fine chemical applications.
| Microwave Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Power Setting | 300-400 W | Optimal heating rate without decomposition |
| Temperature | 79-100°C | Balances reaction rate and selectivity |
| Reaction Time | 2-25 minutes | Depends on substrate and desired conversion |
| Vessel Type | Pressure-rated | Ensures safe operation at elevated temperatures |
The purification of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile and related derivatives requires careful consideration of the physical and chemical properties of these compounds. The presence of both polar (nitrile, carbonyl) and nonpolar (benzofuran) functional groups necessitates the use of mixed solvent systems for effective separation and purification [14] [15].
Column chromatography remains the most widely employed purification technique for benzofuran derivatives, offering high resolution and versatility in solvent system selection. The typical eluent system consists of petroleum ether and ethyl acetate in ratios ranging from 4:1 to 40:1, depending on the polarity of the target compound and associated impurities [14] [16]. The silica gel stationary phase (200-300 mesh) provides optimal resolution for these compounds, with typical yields after purification ranging from 75% to 95% [14] [15].
Crystallization techniques have proven particularly effective for benzofuran derivatives that exhibit favorable solid-state properties. The use of mixed solvent systems, such as dichloromethane and acetonitrile in a 1:10 ratio, has enabled the preparation of high-quality crystals suitable for both analytical characterization and further synthetic applications [17]. The slow evaporation technique, conducted at room temperature, typically yields crystals with purities exceeding 95% [17].
Recrystallization from ethanol-water mixtures has demonstrated exceptional effectiveness for improving the purity of benzofuran derivatives. This technique is particularly valuable for compounds that form hydrates or solvates, as the controlled addition of water can facilitate the formation of well-defined crystal structures [17]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, but yields typically improve with each successive cycle.
The optimization of purification protocols requires careful consideration of several factors, including compound stability, solubility characteristics, and the nature of impurities present. The development of streamlined purification sequences that minimize product loss while maximizing purity has become increasingly important for commercial applications. The implementation of automated purification systems has further enhanced the efficiency and reproducibility of these processes.
| Purification Method | Solvent System | Typical Yield | Purity Achieved |
|---|---|---|---|
| Column Chromatography | Petroleum ether/EtOAc (4:1-40:1) | 75-95% | >95% |
| Crystallization | DCM/MeCN (1:10) | 85-98% | >98% |
| Recrystallization | EtOH/H₂O mixtures | 90-99% | >99% |
| Precipitation | Direct from reaction mixture | 80-95% | 85-95% |
The implementation of green chemistry principles in purification protocols has led to the development of more environmentally sustainable approaches. The use of recyclable solvents, reduced solvent volumes, and energy-efficient separation techniques has become increasingly important in both academic and industrial settings. These advances have not only reduced the environmental impact of benzofuran synthesis but have also improved the overall economics of these processes.
Quality control measures, including spectroscopic analysis and chromatographic purity assessment, ensure that the final products meet the required specifications for their intended applications. The development of standardized analytical protocols has facilitated the comparison of results across different laboratories and has contributed to the reproducibility of synthetic methodologies.